![molecular formula C11H23ClN2O2 B13902180 tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-ethylazetidine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride can be compared with other similar compounds such as:
- tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C11H23ClN2O2 |
|---|---|
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4;/h12H,5-8H2,1-4H3,(H,13,14);1H |
Clé InChI |
KZGXCTJNQQGWTI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC1)CNC(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


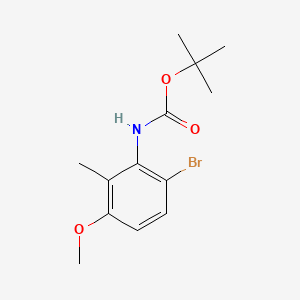
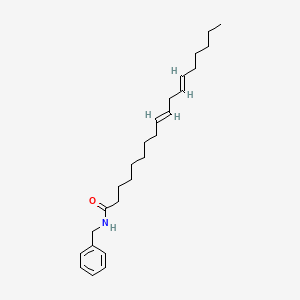
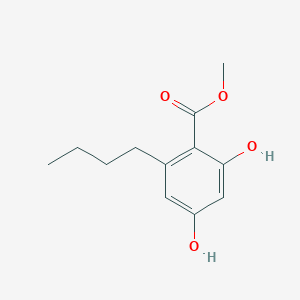

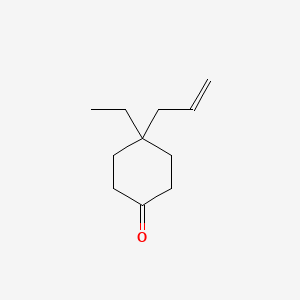

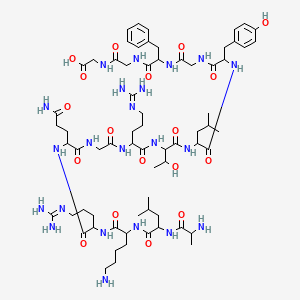
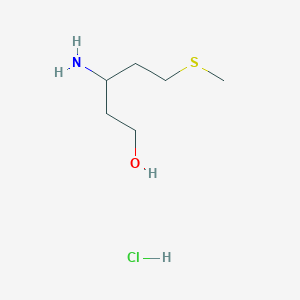


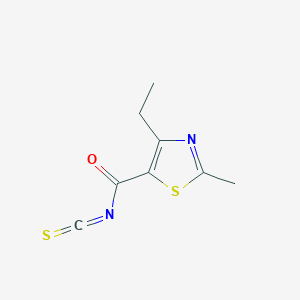
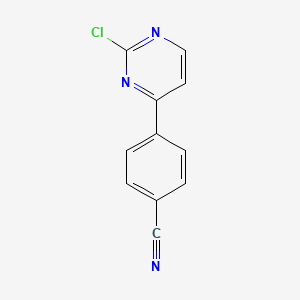
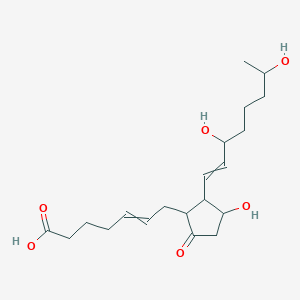
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
